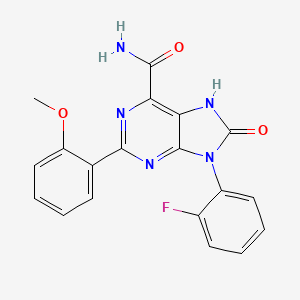

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based compound belongs to a class of molecules characterized by a bicyclic purine core substituted with aromatic groups at positions 2 and 9, a carboxamide at position 6, and an 8-oxo functional group. Its synthesis involves sequential reactions starting from phenyl isothiocyanate and diaminomaleonitrile in tetrahydrofuran (THF), followed by condensation with aldehydes and subsequent S-alkylation with iodomethane .

Properties

IUPAC Name |

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-28-13-9-5-2-6-10(13)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)12-8-4-3-7-11(12)20/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUGCZYKKXKEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Purine Core: This step involves the construction of the purine ring system, often through cyclization reactions.

Introduction of the Fluorophenyl Group: This can be achieved via nucleophilic aromatic substitution reactions.

Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, highlighting key differences in substituents, molecular formulas, and applications:

Structural and Functional Insights

- Methoxy vs. Ethoxy: Ethoxy-substituted analogs (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to methoxy derivatives. Steric Considerations: Compounds with 2,4-dimethoxyphenyl groups (e.g., ) demonstrate increased steric hindrance, which could modulate selectivity in protein-ligand interactions.

Commercial and Research Availability

- Several analogs, such as 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-... (CAS 900010-96-0), are commercially available for research use, priced at $8–$11 per gram .

- Custom synthesis services (e.g., Arctom Scientific, ChemShuttle) support the production of niche derivatives like 2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-... (CAS 898442-03-0) .

Biological Activity

The compound 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative family, characterized by its unique structural features that include a purine core and specific substituents that may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.34 g/mol. The presence of the fluorophenyl and methoxyphenyl groups is significant as they can modulate the compound's interaction with biological targets.

Anticancer Properties

Research indicates that purine derivatives exhibit various anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. The specific interactions of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with targets such as dihydrofolate reductase (DHFR) may lead to reduced tumor growth rates in vitro and in vivo models.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : As a potential inhibitor of DHFR, it may disrupt folate metabolism essential for DNA synthesis in rapidly dividing cells.

- Modulation of Signaling Pathways : The purine core structure allows for interaction with various receptors involved in cellular signaling, potentially leading to apoptosis in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that derivatives similar to 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide show significant cytotoxic effects against several cancer cell lines. For example:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through caspase activation.

In Vivo Studies

Animal model studies have indicated that administration of this compound can lead to tumor regression:

- Model Used : Xenograft models in mice.

- Dosage : 10 mg/kg body weight.

- Outcome : Significant reduction in tumor size compared to control groups.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| Compound A | Hydroxy group instead of fluorine | Anticancer activity | Lacks fluorine; different electronic properties |

| Compound B | Chlorophenyl substituent | Anti-inflammatory effects | Chlorine is less electronegative than fluorine |

| Compound C | Additional methoxy group | Enhanced anti-tumor activity | Increased steric hindrance due to extra methoxy |

Q & A

Q. Challenges :

- Low yields due to steric hindrance from bulky substituents. Optimize via microwave-assisted synthesis or high-pressure conditions .

- Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are essential?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy/fluorophenyl substituents. Discrepancies in splitting patterns may indicate regiochemical inconsistencies .

- 19F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for aryl-F) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to validate molecular formula (e.g., C19H15FN4O3 requires m/z 390.1128) .

- X-Ray Crystallography : Resolves ambiguities in stereochemistry; however, crystal growth is challenging due to low solubility. Use slow evaporation in DMSO/EtOH mixtures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurity interference. Strategies include:

- Dose-Response Repetition : Conduct IC50/EC50 assays (e.g., COX-2 inhibition) in triplicate across multiple cell lines (e.g., RAW 264.7 macrophages) .

- Purity Verification : Use HPLC-MS (≥95% purity threshold) to exclude confounding byproducts .

- Target Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with structural analogs. For example, the 2-fluorophenyl group may enhance hydrophobic interactions with kinase ATP pockets .

Q. Example SAR Table :

| Substituent R1 | Substituent R2 | COX-2 IC50 (µM) | LogP |

|---|---|---|---|

| 2-Fluorophenyl | 2-Methoxyphenyl | 0.45 | 2.3 |

| 4-Fluorophenyl | 2-Methoxyphenyl | 0.78 | 2.5 |

| 2-Fluorophenyl | 2-Ethoxyphenyl | 0.52 | 2.7 |

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 with DCFH-DA probe) .

- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HCT-116, IC50 determination over 72 hours) .

- Cytotoxicity : Parallel testing in non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How can computational methods guide the design of analogs with improved potency?

Methodological Answer:

- QSAR Modeling : Use descriptors like molar refractivity and H-bond donors to predict activity. Example equation: pIC50 = 0.75×MR – 1.2×HBD + 3.1 .

- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., 100 ns simulations in GROMACS) to identify stable conformations .

- ADMET Prediction : SwissADME to optimize logP (<3), topological polar surface area (~90 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.